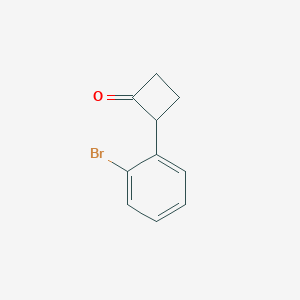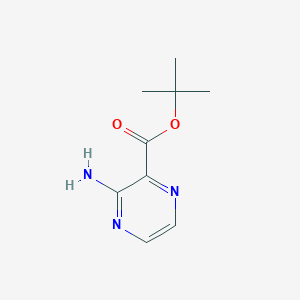![molecular formula C14H14N4O2S B13581998 Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a heterocyclic compound that features a triazoloquinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate typically involves the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-methyl-1,2,4-triazole with a quinazoline derivative under specific conditions.
Esterification: Finally, the thioether intermediate is esterified with ethyl bromoacetate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amides, alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar core structure but different biological activities.
Quinazolinone Derivatives: Share the quinazoline core but differ in substituents and biological properties.
Thiadiazoles: Different heterocyclic system but similar applications in medicinal chemistry.
Uniqueness
Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is unique due to its specific combination of the triazoloquinazoline core with a sulfanyl and ester group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H14N4O2S |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
ethyl 2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-12(19)8-21-14-16-11-7-5-4-6-10(11)13-15-9(2)17-18(13)14/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
WDZXSSHLQJNDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)




![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)








